molecular formula C12H22N2O B1387000 N-(sec-Butyl)-N-(2-furylmethyl)propane-1,3-diamine CAS No. 1104927-56-1

N-(sec-Butyl)-N-(2-furylmethyl)propane-1,3-diamine

Cat. No. B1387000
M. Wt: 210.32 g/mol
InChI Key: BRHMWGXNPMZNON-UHFFFAOYSA-N
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Description

N-(sec-Butyl)-N-(2-furylmethyl)propane-1,3-diamine, also known as N-Butyl-2-Furylmethylpropane-1,3-diamine (NB2FMD), is an organic compound belonging to the class of heterocyclic amines. It is a nitrogen-containing heterocyclic amine with a molecular weight of 202.3 g/mol and a boiling point of 107°C. NB2FMD is a colorless liquid with a slightly pungent odor and is soluble in water.

Mechanism Of Action

NB2FMD is an organic compound that acts as a catalyst in various reactions. It is believed to act as a Lewis acid, which is a type of acid that donates electron pairs to form a coordinate covalent bond. This allows the formation of new bonds between molecules, thus catalyzing the reaction.

Biochemical And Physiological Effects

NB2FMD is believed to have some biochemical and physiological effects on the human body. It has been shown to have anti-inflammatory and anti-microbial properties, as well as some anti-cancer effects. In addition, NB2FMD has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.

Advantages And Limitations For Lab Experiments

NB2FMD has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable in air and moisture. Furthermore, it is soluble in water, which makes it easy to handle and use in laboratory protocols. However, it is important to note that NB2FMD is a highly reactive compound and should be handled with caution.

Future Directions

Some possible future directions for research involving NB2FMD include the development of new synthetic methods for the synthesis of heterocyclic compounds, the study of its potential applications in the pharmaceutical and agrochemical industries, and the further exploration of its biochemical and physiological effects. Additionally, further research could be conducted into the use of NB2FMD as a catalyst in organic synthesis, and its potential applications in the synthesis of optically active chiral compounds. Finally, further research could be conducted into the potential toxicity of NB2FMD and its potential role in the development of adverse health effects.

Scientific Research Applications

NB2FMD has a wide range of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds such as benzimidazoles, pyridines, and pyrazoles. It has also been used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. In addition, NB2FMD has been used in the synthesis of polymers and in the synthesis of optically active chiral compounds.

properties

IUPAC Name

N'-butan-2-yl-N'-(furan-2-ylmethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-3-11(2)14(8-5-7-13)10-12-6-4-9-15-12/h4,6,9,11H,3,5,7-8,10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHMWGXNPMZNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CCCN)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-Butyl)-N-(2-furylmethyl)propane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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